molecular formula C7H9NO B8550496 5-(1,2-Propadienyl)-2-pyrrolidinone

5-(1,2-Propadienyl)-2-pyrrolidinone

Cat. No.: B8550496
M. Wt: 123.15 g/mol
InChI Key: XEYSXLKRBATYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2-Propadienyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted at the 5-position with a 1,2-propadienyl (allene) group. This structural motif confers unique reactivity due to the conjugated π-system of the allene, which enables participation in cycloaddition and electrophilic reactions. The compound’s reactivity is influenced by the spatial orientation of its molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO), which localizes at the C1–C2 moiety of the allene. This alignment facilitates intramolecular interactions, such as the oxa-Diels-Alder reaction, driven by favorable orbital overlap between the allene’s central carbon and the carbonyl oxygen of the pyrrolidinone ring .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h3,6H,1,4-5H2,(H,8,9)

InChI Key

XEYSXLKRBATYDV-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Analogs :

5-(1,2-Propadienyl)-2-pyrrolidinone (Target Compound)

5-(3-Methyl-1,2-butadienyl)-2-pyrrolidinone (Structural Analog)

Property This compound 5-(3-Methyl-1,2-butadienyl)-2-pyrrolidinone
HOMO Localization C1–C2 of the allene C2–C3 of the 1,2-butadienyl group
Reactivity Pathway Intramolecular oxa-Diels-Alder reaction favored Competitive interactions between C2–C3 π-orbitals and α-carbon of pyrrolidinone
Reaction Selectivity High selectivity due to optimal orbital alignment Lower selectivity due to dual interaction pathways
Key Application Synthesis of bicyclic ethers via cycloaddition Potential for complex product mixtures

Mechanistic Insights: The target compound’s 1,2-propadienyl group directs reactivity toward the oxa-Diels-Alder reaction, forming six-membered oxacyclic structures. In contrast, the 3-methyl-1,2-butadienyl analog exhibits competitive interactions between its C2–C3 π-system and the pyrrolidinone’s α-carbon, leading to divergent or less predictable reaction outcomes .

Comparison with Other Pyrrolidinone Derivatives
  • 4-(Substituted-Phenyl)-2-pyrrolidinones: These derivatives, such as those described in PDE4 inhibitor patents, demonstrate how substituent variations alter biological activity. For example, 4-(substituted-phenyl) groups enhance PDE4 inhibition selectivity over rolipram, a benchmark compound .
  • 2-Pyrrolidinone (Parent Compound): The unsubstituted 2-pyrrolidinone lacks the allene group, resulting in simpler reactivity (e.g., hydrogen bonding and solvation properties). Analytical methods for 2-pyrrolidinone, such as HPLC (retention time: ~7 min, column efficiency: ≥5000 theoretical plates ), highlight differences in physicochemical behavior compared to its 5-substituted analogs.

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